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Compound of Interest

Compound Name: Agistatin E

Cat. No.: B599487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Agistatin E, a pyranacetal natural product, has been identified as an inhibitor of cholesterol

biosynthesis. This technical guide provides a comprehensive literature review of agistatin E,

including its origins, chemical properties, and biological activity. While key publications point to

its role in disrupting cholesterol production, specific quantitative data on its potency and

detailed experimental protocols from primary sources remain limited in the public domain.

Introduction
Agistatin E is a secondary metabolite originally isolated from the fungus Fusarium sp.[1]. It

belongs to a class of compounds known as pyranacetals and possesses a unique tricyclic

structure. The agistatin family of compounds, including agistatin E, has garnered interest for

their potential as cholesterol biosynthesis inhibitors[1].

Chemical Properties
The chemical characteristics of agistatin E are summarized in the table below.
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Property Value Reference

Chemical Formula C₁₁H₁₆O₅

Molecular Weight 228.24 g/mol

CAS Number 144096-48-0 [1]

Appearance White to off-white solid

Solubility
Soluble in DMSO, methanol,

100% ethanol, or acetone.

Biological Activity: Inhibition of Cholesterol
Biosynthesis
The primary reported biological activity of agistatin E is the inhibition of cholesterol

biosynthesis[1]. This positions it in the same broad therapeutic area as widely used statin

drugs, which also target this pathway.

Mechanism of Action
The precise molecular target of agistatin E within the cholesterol biosynthesis pathway has not

been definitively elucidated in the available literature. The pathway is a complex cascade of

enzymatic reactions, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the

rate-limiting step and the target of statin drugs. It is plausible that agistatin E inhibits HMG-CoA

reductase or another enzyme in the mevalonate pathway. However, without specific enzymatic

assays, this remains speculative.

A generalized diagram of the cholesterol biosynthesis pathway is presented below, highlighting

the key enzymatic steps. The specific point of inhibition by agistatin E is currently unknown.

Potential Inhibition by Agistatin E

Acetyl-CoA HMG-CoAHMG-CoA synthase Mevalonate

HMG-CoA reductase
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Click to download full resolution via product page

Caption: Generalized cholesterol biosynthesis pathway. The specific enzyme inhibited by

Agistatin E is not yet identified.

Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data for

agistatin E's inhibitory activity, such as IC50 values for the inhibition of cholesterol

biosynthesis in cell-based assays or for the inhibition of specific enzymes like HMG-CoA

reductase. The original patent and early publications that first described the agistatins were not

accessible in their full text, which likely contain this critical information.

Experimental Protocols
Detailed experimental protocols for the isolation of agistatin E and the assays used to

determine its inhibitory effect on cholesterol biosynthesis are not fully available in the reviewed

literature. The primary sources describing the discovery and initial characterization of agistatins

would be required to provide this level of detail.

A generalized workflow for screening fungal metabolites for cholesterol biosynthesis inhibition

is depicted below. This represents a typical approach that may have been employed in the

initial discovery of agistatin E.
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Caption: A generalized workflow for the discovery of cholesterol biosynthesis inhibitors from

fungal sources.

Key Publications
The foundational research on agistatins was conducted by Professor Axel Zeeck and his

colleagues. The key publications that introduced this class of compounds are:

Göhrt, A., & Zeeck, A. (1996). Agistatines, novel pyranacetals from the fungus A 6239.

Liebigs Annalen, 1996(4), 627-632. This paper describes the isolation and structure

elucidation of the agistatins.

Zeeck, A., Breiding-Mack, S., & Göhrt, A. (1992). Agistatins, novel metabolites from

Fusarium sp., a process for their preparation and their use. European Patent EP 0492318

A2. This patent covers the discovery and potential applications of the agistatins as

cholesterol biosynthesis inhibitors.

Access to the full text of these documents is recommended for researchers seeking the original

experimental details and quantitative data.

Conclusion and Future Directions
Agistatin E represents a promising natural product with potential for the development of new

cholesterol-lowering agents. However, a significant gap exists in the publicly available data

regarding its specific mechanism of action and quantitative potency. Future research should

focus on:

Elucidating the precise molecular target of agistatin E within the cholesterol biosynthesis

pathway through enzymatic assays.

Determining the IC50 values of agistatin E in various cell-based and cell-free assays to

quantify its inhibitory activity.

Conducting preclinical studies to evaluate the in vivo efficacy and safety of agistatin E as a

potential therapeutic agent.
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Investigating the total synthesis of agistatin E and its analogs to enable structure-activity

relationship studies and the development of more potent derivatives.

By addressing these knowledge gaps, the scientific community can fully explore the therapeutic

potential of this intriguing fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b599487?utm_src=pdf-body
https://www.benchchem.com/product/b599487?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/agistatin-e.html
https://www.benchchem.com/product/b599487#agistatin-e-literature-review-and-key-publications
https://www.benchchem.com/product/b599487#agistatin-e-literature-review-and-key-publications
https://www.benchchem.com/product/b599487#agistatin-e-literature-review-and-key-publications
https://www.benchchem.com/product/b599487#agistatin-e-literature-review-and-key-publications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b599487?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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